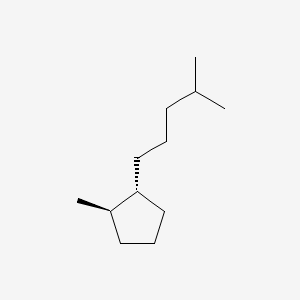
(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane
描述
(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane, also known as muscone, is a natural organic compound that is commonly found in musk deer. It has a strong musky odor and is widely used in the fragrance industry. In recent years, muscone has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane is not fully understood. However, studies have suggested that (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane may exert its therapeutic effects by modulating various signaling pathways. For example, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Muscone has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane can have various biochemical and physiological effects. Muscone has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Muscone has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
Muscone has several advantages for lab experiments. It is a natural compound that is readily available in musk deer, and its synthesis method is well-established. Muscone is also relatively stable and can be stored for long periods. However, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has some limitations for lab experiments. Its low yield and high cost can make it difficult to obtain in large quantities. Additionally, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has a strong musky odor that can interfere with experiments, and its solubility can be limited in some solvents.
未来方向
There are several future directions for the study of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane. One direction is to explore its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on improving the synthesis method and increasing the yield of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane. Finally, the use of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane in combination with other compounds could be explored to enhance its therapeutic effects.
合成方法
Muscone can be synthesized through various methods. One of the most common methods is the oxidation of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane precursor, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane ketone. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or chromic acid. Another method involves the use of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane precursor, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane alcohol, which is oxidized using potassium permanganate or hydrogen peroxide. The yield of (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane synthesis is typically low, and the process requires multiple steps.
科学研究应用
Muscone has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Muscone has also been shown to have anti-cancer effects by inhibiting cancer cell growth and inducing apoptosis. Additionally, (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-10(2)6-4-8-12-9-5-7-11(12)3/h10-12H,4-9H2,1-3H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSZNJUSYMHHA-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025810 | |
| Record name | (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Methyl-2-(4-methylpentyl)cyclopentane | |
CAS RN |
66553-50-2 | |
| Record name | (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66553-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, (1R,2S,4R)-rel- (9CI)](/img/no-structure.png)
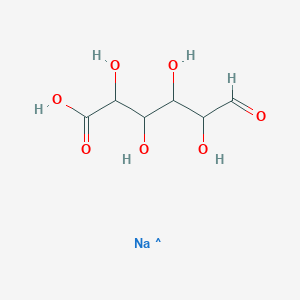

![1H,3H-Azeto[1',2':1,5]pyrrolo[3,4-c][1,2]oxazole](/img/structure/B569203.png)
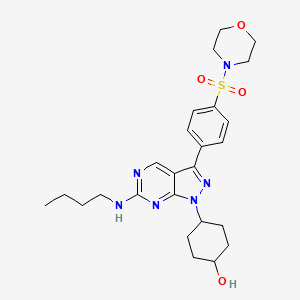
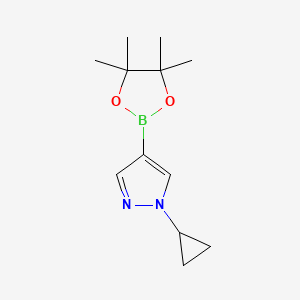
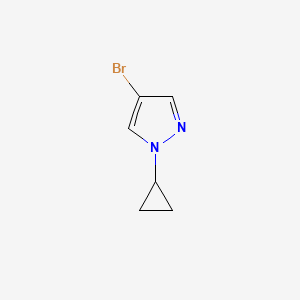




![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)